1-(2-Chloro-6-methylpyridin-4-YL)ethanone
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Description
“1-(2-Chloro-6-methylpyridin-4-YL)ethanone” is a chemical compound with the CAS Number: 890406-52-7. It has a molecular weight of 169.61 and its molecular formula is C8H8ClNO . It is a yellow liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8ClNO/c1-5-3-7(6(2)11)4-8(9)10-5/h3-4H,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a yellow liquid at room temperature . It has a molecular weight of 169.61 . More detailed physical and chemical properties (like boiling point, density, etc.) are not available in the current data.Scientific Research Applications
Synthesis of Antimicrobial Compounds : A study demonstrated the synthesis of novel compounds using 1-(2-Chloro-6-methylpyridin-4-yl)ethanone, which exhibited excellent antimicrobial activities. This finding underscores the potential of this compound in the development of new antimicrobial agents (Sherekar, Padole, & Kakade, 2022).
Development of Metal Complexes with Anticancer and Antibacterial Properties : Research has shown that metal complexes derived from pyridine derivatives related to this compound can be effective against carcinoma cell lines and bacterial strains, suggesting their application in cancer treatment and antibacterial therapies (Kumar B.R. Chaitanya, Babu K. Sudhakar, & Murthy D V Krishna, 2022).
In Luminescent Material Synthesis : The compound has been used in the synthesis of luminescent materials, particularly in the preparation of solid complexes with terbium and europium. These complexes display unique luminescent properties, which could be useful in various optical applications (Jun Xu, Yufei Ma, Weisheng Liu, Yu Tang, & M. Tan, 2010).
Role in Organic Chemistry and Catalysis : The compound has been involved in reactions leading to novel structures and has shown importance in catalytic behaviors, which is crucial for organic synthesis and industrial processes (Wen‐Hua Sun, P. Hao, Gang Li, Shu Zhang, Wenqing Wang, J. Yi, Maliha Asma, & N. Tang, 2007).
Properties
IUPAC Name |
1-(2-chloro-6-methylpyridin-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5-3-7(6(2)11)4-8(9)10-5/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAADBYBVYLBRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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